3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole

Vue d'ensemble

Description

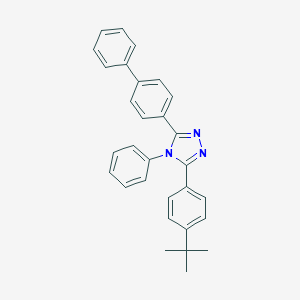

3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of biphenyl, tert-butylphenyl, and phenyl groups attached to the triazole ring, making it a highly substituted and structurally intricate molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted benzaldehydes under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to achieve the required purity standards for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced triazole derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides. Substitution reactions can lead to various substituted triazole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C30H27N3

Molecular Weight : 429.56 g/mol

CAS Number : 150405-69-9

The compound features a triazole ring substituted with biphenyl and tert-butylphenyl groups, which contribute to its unique chemical reactivity and stability. The presence of multiple aromatic systems enhances its electronic properties, making it suitable for various applications.

Chemistry

In synthetic organic chemistry, 3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to design novel compounds with tailored properties. For example:

- Oxidation : The compound can be oxidized to form corresponding oxides or other derivatives using strong oxidizing agents.

- Reduction : Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), yielding reduced triazole derivatives.

These reactions are crucial for developing new materials and pharmaceuticals.

Biology

Research has indicated that this triazole derivative exhibits promising biological activities:

- Antimicrobial Properties : Studies have shown that compounds in the triazole family can inhibit the growth of various bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest that this compound may interact with cancer cell pathways, potentially leading to apoptosis in malignant cells.

These biological properties make it a candidate for further exploration in drug development.

Medicine

The compound is being investigated for its therapeutic potential:

- Drug Development : Its unique structure allows for modifications that can enhance bioavailability and target specificity in drug formulations.

For instance, derivatives of triazoles have been explored as antifungal agents in clinical settings due to their effectiveness against resistant strains.

Industry

In industrial applications, this compound is utilized in:

- Material Science : The compound's structural properties make it suitable for developing advanced materials such as polymers and coatings that require specific thermal and mechanical characteristics.

A notable application includes its use in organic light-emitting diodes (OLEDs), where it contributes to improved efficiency and stability.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of modified triazole derivatives on human cancer cell lines. The results indicated that specific substitutions on the triazole ring enhanced cytotoxicity against breast cancer cells, suggesting a viable pathway for developing new anticancer therapies.

Case Study 2: Material Science Innovations

Research conducted by a leading materials science laboratory demonstrated that incorporating this compound into polymer matrices significantly improved thermal stability and mechanical strength. This advancement has implications for creating durable materials suitable for high-performance applications.

Mécanisme D'action

The mechanism of action of 3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Biphenyl-4-YL)-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole

- 3-(Biphenyl-4-YL)-5-(4-ethylphenyl)-4-phenyl-4H-1,2,4-triazole

- 3-(Biphenyl-4-YL)-5-(4-isopropylphenyl)-4-phenyl-4H-1,2,4-triazole

Uniqueness

3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Activité Biologique

3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, commonly referred to as TAZ (CAS No. 150405-69-9), is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C30H27N3

- Molecular Weight : 429.56 g/mol

- Structure : The compound features a triazole ring substituted with biphenyl and tert-butylphenyl groups, contributing to its unique electronic properties.

Biological Activity Overview

The biological activity of TAZ has been evaluated in various studies, focusing primarily on its potential as an inhibitor in different biological pathways.

Anticancer Activity

TAZ has shown promising anticancer properties through its action on specific molecular targets. Studies have indicated that derivatives of triazoles can inhibit cancer cell proliferation by affecting signaling pathways involved in cell growth and apoptosis.

- Cell Line Studies : In vitro tests using human cancer cell lines demonstrated that TAZ exhibited cytotoxic effects with IC50 values ranging from 5 to 15 µM against various cancer types, including breast and prostate cancers .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting angiogenesis .

Neuroprotective Effects

Recent research has explored the neuroprotective effects of TAZ, particularly in models of neurodegenerative diseases.

- Glycine Transporter Inhibition : TAZ has been identified as a selective inhibitor of glycine transporter 1 (GlyT1), which is implicated in cognitive functions. Studies showed that TAZ improved memory performance in passive avoidance tasks in mice, suggesting potential applications in treating cognitive impairments .

- Antioxidant Activity : The compound also demonstrated antioxidant properties, reducing oxidative stress markers in neuronal cell cultures .

Anti-inflammatory Properties

TAZ has been investigated for its anti-inflammatory effects:

- Cytokine Inhibition : In vitro assays revealed that TAZ significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µg/mL .

- Mechanistic Insights : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways, which are critical for inflammatory responses .

Case Studies

Several studies have documented the effects of TAZ on various biological systems:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of TAZ on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines.

- Findings : TAZ reduced cell viability significantly at concentrations above 5 µM, with notable morphological changes observed under microscopy.

- : The study concluded that TAZ could be a lead compound for developing new anticancer therapies .

-

Neuroprotective Study :

- Objective : To assess the cognitive-enhancing effects of TAZ in a mouse model.

- Methodology : Mice were treated with varying doses of TAZ prior to behavioral testing.

- Results : Treated mice showed improved performance in memory tasks compared to controls, indicating potential for therapeutic use in cognitive disorders .

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)-4-phenyl-5-(4-phenylphenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3/c1-30(2,3)26-20-18-25(19-21-26)29-32-31-28(33(29)27-12-8-5-9-13-27)24-16-14-23(15-17-24)22-10-6-4-7-11-22/h4-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFQEOPUXVPSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465999 | |

| Record name | 3-(BIPHENYL-4-YL)-5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150405-69-9 | |

| Record name | 3-(BIPHENYL-4-YL)-5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Biphenylyl)-4-phenyl-5-tert-butylphenyl-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is TAZ considered a suitable material for use in OLEDs?

A: TAZ is primarily utilized as an electron-transport material (ETM) in OLEDs due to its electronic properties [, ]. Its molecular structure, featuring a triazole core and phenyl substituents, contributes to its ability to efficiently transport electrons within the device. This efficient electron transport facilitates charge recombination with holes, ultimately leading to light emission.

Q2: How does the introduction of pyridine rings to the TAZ structure affect its performance in OLEDs?

A: Research suggests that incorporating pyridine rings into the periphery of the TAZ molecule leads to lower-lying highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels compared to TAZ alone []. This modification results in improved electron injection from the cathode and enhanced confinement of electrons and excitons within the emissive layer. These factors contribute to a reduction in driving voltage and significant improvements in device efficiency, including higher power efficiency and external quantum efficiency.

Q3: Has TAZ been used in conjunction with other materials to improve OLED performance?

A: Yes, TAZ has been successfully incorporated into OLED devices alongside other organic materials to enhance device performance []. For instance, researchers have employed TAZ as an electron transport layer in conjunction with a chlorophyll-based emissive layer derived from spinach. The addition of the TAZ layer led to improved carrier injection and transport, resulting in enhanced electroluminescence intensity compared to devices without the TAZ layer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.